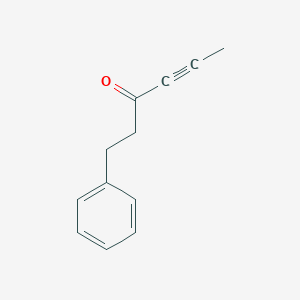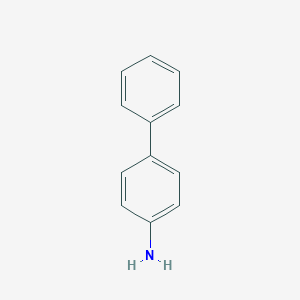
6-Bromo-2-chloroquinoline
概述
描述
6-Bromo-2-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
6-Bromo-2-chloroquinoline can be synthesized through several methods. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 6-bromoquinoline can be synthesized by reacting quinoline with bromine in the presence of a catalyst. Subsequently, 6-bromoquinoline can be chlorinated using phosphorus trichloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of solvents such as toluene and reagents like phosphorus trichloride. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification steps .
化学反应分析
Types of Reactions
6-Bromo-2-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
科学研究应用
6-Bromo-2-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-bromo-2-chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
相似化合物的比较
6-Bromo-2-chloroquinoline can be compared with other quinoline derivatives such as:
6-Bromoquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloroquinoline:
Quinoline: The parent compound, which is less substituted and has different chemical properties.
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and broadens its range of applications in various fields of research.
属性
IUPAC Name |
6-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDWUJAJLDABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512472 | |
| Record name | 6-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-71-5 | |
| Record name | 6-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 6-Bromo-2-chloroquinoline in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing diverse quinoline derivatives. Its reactivity stems from the presence of both bromine and chlorine substituents, which can be selectively manipulated. [, ] For instance, it acts as a key intermediate in synthesizing ligands for the Tec Src homology 3 domain through sequential Buchwald-Hartwig amination reactions. [] Additionally, it plays a crucial role in rapidly synthesizing Xanthene-1,8(2H)-diones via a one-pot sequential cyclization followed by palladium-catalyzed coupling reactions in an aqueous medium. []
Q2: How does the structure of this compound derivatives influence their binding affinity for the Src homology 3 domain?
A2: Research has shown that introducing a 6-heterocyclic substituent to the 2-aminoquinoline core significantly enhances binding affinity to the Src homology 3 domain. [] This observation highlights the importance of exploring various substituents at the 6-position for optimizing ligand binding. Further investigations into the structure-activity relationship could reveal more detailed insights into the specific interactions governing this enhanced affinity.
Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A3: Characterizing this compound and its derivatives typically involves employing a combination of spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These methods provide valuable information about the compound's functional groups, carbon-hydrogen framework, and molecular weight, confirming its structure.
Q4: How is computational chemistry being utilized to study this compound?
A4: Density functional theory (DFT) calculations are being employed to gain a deeper understanding of this compound at the molecular level. [] These calculations allow researchers to optimize the molecular geometry, compare it with X-ray diffraction data, and explore the molecule's electronic properties. For instance, DFT helps investigate the molecular electrostatic potential and frontier molecular orbitals, shedding light on the compound's reactivity and potential interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)











